

L-Alanyl-L-leucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Alanyl-L-leucine*

Cat. No.: *B1360096*

[Get Quote](#)

Executive Summary: **L-Alanyl-L-leucine** is an endogenous dipeptide metabolite composed of the amino acids L-alanine and L-leucine.[1] As a building block for protein synthesis, its biological significance is intrinsically linked to the individual roles of its constituent amino acids, particularly the essential branched-chain amino acid, L-leucine.[2][3] L-leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5][6] This guide provides a comprehensive overview of the physicochemical properties, biological roles, key signaling pathways, and relevant experimental methodologies for the study of **L-Alanyl-L-leucine**. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Introduction

L-Alanyl-L-leucine (Ala-Leu) is a dipeptide formed from L-alanine and L-leucine residues.[1] It is classified as an endogenous metabolite and plays a role in protein metabolism.[2][7] While the dipeptide itself is primarily a substrate for peptidases, which hydrolyze it into its constituent amino acids, its biological effects are largely mediated by the subsequent actions of L-alanine and especially L-leucine. Leucine is an essential amino acid renowned for its unique ability to act as a signaling molecule to stimulate protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[6][8] Understanding the metabolic fate and signaling consequences of **L-Alanyl-L-leucine** is critical for applications in nutritional science, sports medicine, and therapeutic strategies targeting muscle protein synthesis and metabolic regulation.[9][10]

Physicochemical Properties

The fundamental chemical and physical properties of **L-Alanyl-L-leucine** are summarized below. These properties are essential for its handling, storage, and use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈ N ₂ O ₃	[1]
Molecular Weight	202.25 g/mol	[1][2]
IUPAC Name	(2S)-2-[[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid	[1]
CAS Number	3303-34-2	[11]
Appearance	White to off-white crystalline powder	[12]
Solubility	Water: 80 mg/mL (395.55 mM); DMSO: <1 mg/mL (insoluble or slightly soluble)	[2]
LogP (Computed)	-2.8	[1]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[2]

Biological Roles and Metabolism

Transport and Cellular Uptake

The transport of **L-Alanyl-L-leucine** as a dipeptide is less characterized than that of its constituent amino acids. However, upon hydrolysis, L-alanine and L-leucine are transported into cells via specific amino acid transporters. Leucine transport in the intestine is a predominantly Na⁺-dependent process, resembling the B0 system.[13] The bacterial Leucine Transporter (LeuT), a symporter that couples sodium ion transport with amino acid transport, serves as a model for understanding these mechanisms.[14][15] In various tissues, L-type

amino acid transporters (LATs), such as LAT1 and LAT2, are involved in the Na⁺-independent transport of large neutral amino acids like leucine.[16]

Metabolic Fate and Hydrolysis

The primary metabolic fate of **L-Alanyl-L-leucine** is hydrolysis into L-alanine and L-leucine by peptidases. L-alanine can be formed from pyruvic acid via a transamination reaction catalyzed by alanine transaminase.[17] L-leucine is an essential, ketogenic amino acid, meaning it must be obtained from the diet and its metabolism produces acetyl-CoA and acetoacetate.[18][19] The vast majority of leucine metabolism is initiated by branched-chain amino acid aminotransferase to produce α -ketoisocaproate (α -KIC).[18]

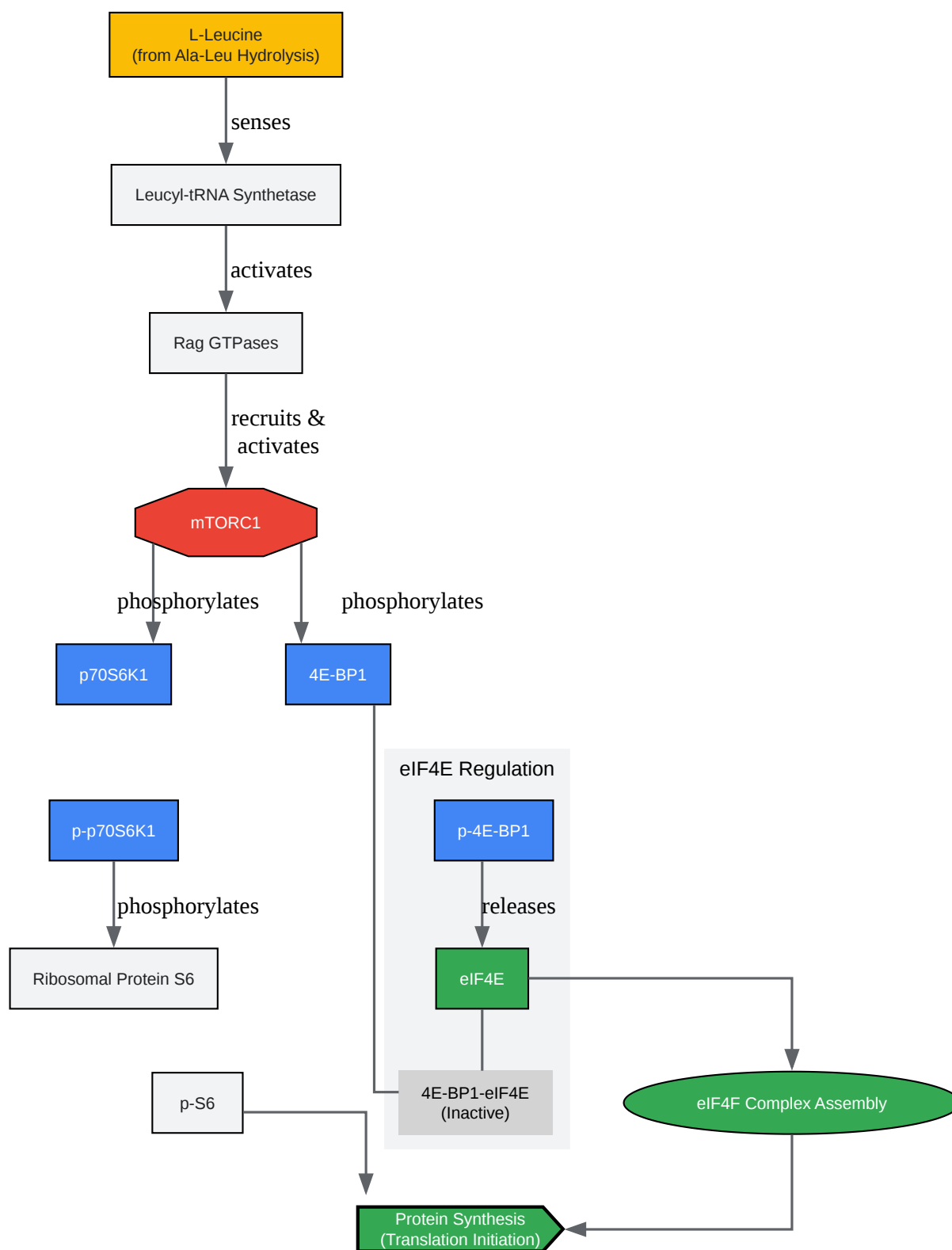
A study investigating the hydrolysis of D-alanyl-L-leucine demonstrated that various minerals could catalyze the cleavage of the dipeptide bond.[20] This suggests that environmental factors can influence the stability and breakdown of such dipeptides.

Mineral	% Hydrolysis (after 12h at 110°C)
Siderite	72.2%
Clay	68.6%
Limonite	68.2%
Pyrite	54.3%
Copper Ore	52.1%
Rhodochrosite	49.9%
Data from a study on D-alanyl-L-leucine hydrolysis catalyzed by various minerals.[20]	

Key Signaling Pathways: The mTORC1 Pathway

The L-leucine component of the dipeptide is a potent activator of the mTORC1 signaling pathway, a master regulator of protein synthesis (PS).[4][5] Leucine signals to mTORC1 through a complex mechanism involving its binding to leucyl-tRNA synthetase, which then acts as a GTPase-activating protein for Rag GTPases, leading to mTORC1 activation at the

lysosomal surface.[5] Activated mTORC1 phosphorylates key downstream targets, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5][8] Phosphorylation of S6K1 enhances the translation of specific mRNAs, while phosphorylation of 4E-BP1 causes it to release from the eukaryotic initiation factor eIF4E, allowing for the formation of the eIF4E·eIF4G complex and the initiation of cap-dependent translation.[8]



[Click to download full resolution via product page](#)

L-Leucine mediated activation of the mTORC1 signaling pathway.

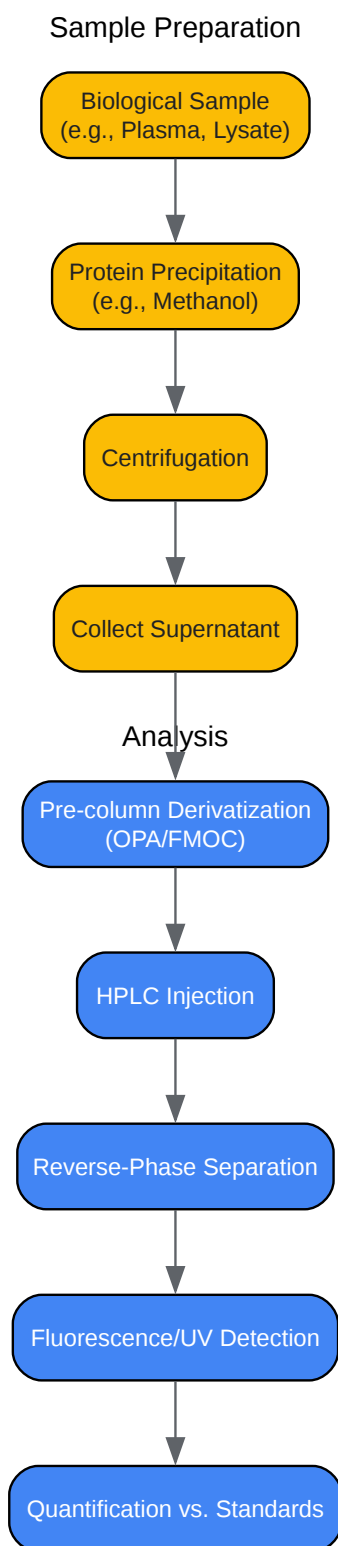
Experimental Methodologies

Quantification by High-Performance Liquid Chromatography (HPLC)

Analysis and quantification of **L-Alanyl-L-leucine** and its constituent amino acids can be achieved using HPLC.[\[21\]](#)[\[22\]](#) A common method involves pre-column derivatization to attach a chromophore or fluorophore to the amino groups, allowing for sensitive detection.

Protocol Outline: HPLC with OPA/FMOC Derivatization

- **Sample Preparation:** Protein is removed from biological samples (e.g., plasma, cell lysates) via precipitation with an organic solvent like methanol. The supernatant is collected.[\[23\]](#)
- **Standard Preparation:** Prepare a standard curve of **L-Alanyl-L-leucine**, L-alanine, and L-leucine of known concentrations.
- **Derivatization:** An automated or manual derivatization is performed using o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[\[21\]](#)
- **Chromatography:**
 - **Column:** A reverse-phase column, such as an Agilent ZORBAX Eclipse-AAA (4.6 x 150 mm, 3.5 μ m), is typically used.[\[21\]](#)
 - **Mobile Phase:** A gradient of a buffered aqueous phase (e.g., 40 mM sodium phosphate, pH 7.8) and an organic phase (e.g., acetonitrile/methanol/water mixture) is employed.[\[21\]](#)
 - **Detection:** A fluorescence or UV detector is used, depending on the derivatization agent.
- **Data Analysis:** The concentration of the dipeptide and amino acids in the sample is determined by comparing peak areas to the standard curve.



[Click to download full resolution via product page](#)

General experimental workflow for HPLC-based quantification.

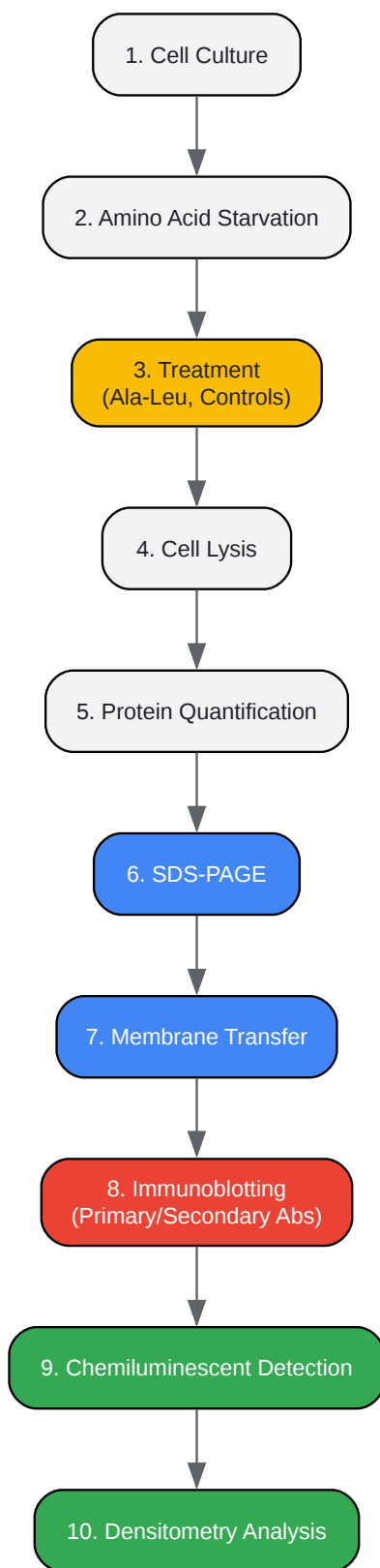
Assessment of mTORC1 Pathway Activation by Western Blot

To determine if **L-Alanyl-L-leucine** activates the mTORC1 pathway in a cellular model, researchers can measure the phosphorylation status of key downstream proteins like S6K1 and 4E-BP1 using Western blotting.

Protocol Outline:

- Cell Culture: Culture cells (e.g., HeLa, C2C12 myotubes) in appropriate media.
- Starvation: To establish a baseline, cells are often starved of amino acids and/or serum for a defined period (e.g., 2-4 hours) to deactivate the mTORC1 pathway.[\[24\]](#)
- Treatment: Treat starved cells with **L-Alanyl-L-leucine**, L-leucine (positive control), or a vehicle control for a specified time (e.g., 30-120 minutes).[\[24\]](#)
- Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- Protein Quantification: Determine the total protein concentration in each lysate using a method like the BCA assay.
- SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
- Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate with primary antibodies specific for phosphorylated proteins (e.g., anti-p-S6K1, anti-p-4E-BP1) and total proteins (anti-S6K1, anti-4E-BP1) as loading controls.
 - Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

- Detection: Add a chemiluminescent substrate and image the resulting signal.
- Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway activation.



[Click to download full resolution via product page](#)

Workflow for assessing mTORC1 activation via Western Blot.

Applications in Research and Drug Development

L-Alanyl-L-leucine and similar dipeptides are of significant interest in several areas:

- **Nutritional Supplements:** In clinical nutrition, dipeptides can offer advantages over free amino acids in terms of stability and osmolality in parenteral and enteral formulations. The administration of alanyl-glutamine has been shown to decrease whole-body proteolysis in irradiated rats.[25]
- **Muscle Metabolism Research:** Given leucine's potent anabolic effect, Ala-Leu serves as a tool to study the stimulation of muscle protein synthesis.[6][8] Leucine-enriched amino acid mixtures are being investigated for their potential to combat age-related muscle loss (sarcopenia).[10][26]
- **Drug Delivery:** Dipeptides can be recognized by specific transporters, raising the possibility of using them as carriers to improve the absorption and delivery of therapeutic agents.

Conclusion

L-Alanyl-L-leucine is a dipeptide metabolite whose primary biological impact stems from its hydrolysis into L-alanine and, most notably, L-leucine. Its significance lies in delivering leucine, a key activator of the mTORC1 signaling pathway, which is a central hub for controlling protein synthesis and cell growth. The methodologies outlined in this guide provide a framework for the quantitative analysis of this dipeptide and the functional assessment of its effects on cellular signaling. For researchers and drug development professionals, **L-Alanyl-L-leucine** represents a valuable tool for investigating metabolic regulation and a potential component for advanced nutritional and therapeutic formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Alanyl-L-leucine | C₉H₁₈N₂O₃ | CID 96801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Alanyl-L-leucine | H-Ala-Leu-OH | dipeptide compounds | TargetMol [[targetmol.com](#)]
- 3. Overview of Leucine Metabolism - Creative Proteomics [[creative-proteomics.com](#)]
- 4. Enteral Leucine Supplementation Increases Protein Synthesis in Skeletal and Cardiac Muscles and Visceral Tissues of Neonatal Pigs through mTORC1-dependent Pathways - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 5. Reviewing the Effects of L-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 7. [medchemexpress.com](#) [[medchemexpress.com](#)]
- 8. Leucine supplementation stimulates protein synthesis and reduces degradation signal activation in muscle of newborn pigs during acute endotoxemia - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 9. [caringsunshine.com](#) [[caringsunshine.com](#)]
- 10. [researchgate.net](#) [[researchgate.net](#)]
- 11. L-Alanyl-L-leucine | CAS 3303-34-2 | LGC Standards [[lgcstandards.com](#)]
- 12. CAS 1999-42-4: DL-Alanyl-DL-leucine | CymitQuimica [[cymitquimica.com](#)]
- 13. Characterization of L-leucine transport system in brush border membranes from human and rabbit small intestine - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 14. Bacterial Leucine Transporter - Wikipedia [[en.wikipedia.org](#)]
- 15. Leucine transporter - Proteopedia, life in 3D [[proteopedia.org](#)]
- 16. A study of L-leucine, L-phenylalanine and L-alanine transport in the perfused rat mammary gland: possible involvement of LAT1 and LAT2 - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 17. [agriculturejournals.cz](#) [[agriculturejournals.cz](#)]
- 18. Leucine - Wikipedia [[en.wikipedia.org](#)]
- 19. [go.drugbank.com](#) [[go.drugbank.com](#)]
- 20. [researchgate.net](#) [[researchgate.net](#)]
- 21. [agilent.com](#) [[agilent.com](#)]
- 22. [jocpr.com](#) [[jocpr.com](#)]
- 23. [sciex.com](#) [[sciex.com](#)]

- 24. researchgate.net [researchgate.net]
- 25. Effect of alanyl-glutamine on leucine and protein metabolism in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance in men and women aged 65–75 years - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-Alanyl-L-leucine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360096#l-alanyl-l-leucine-as-a-dipeptide-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com